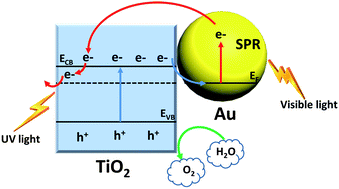Dendritic Au/TiO2nanorod arrays for visible-light driven photoelectrochemical water splitting†
Nanoscale Pub Date: 2013-07-01 DOI: 10.1039/C3NR02766J
Abstract
This paper describes the synthesis of TiO2 branched


Recommended Literature
- [1] Simultaneously tuning the electric and magnetic plasmonic response using capped bi-metallic nanoantennas†
- [2] Repeatable, room-temperature-processed baroplastic-carbon nanotube composites for electromagnetic interference shielding†
- [3] A simple arrangement of lenses for reading the graduations of chemical and assay balances
- [4] Novel quaternary phosphonium-type cationic polyacrylamide and elucidation of dual-functional antibacterial/antiviral activity
- [5] High-energy lithium-ion hybrid supercapacitors composed of hierarchical urchin-like WO3/C anodes and MOF-derived polyhedral hollow carbon cathodes†
- [6] Nanostructured conducting polymers and their composites: synthesis methodologies, morphologies and applications
- [7] Exploring the permeability of covid-19 drugs within the cellular membrane: a molecular dynamics simulation study†
- [8] Contents list
- [9] Asymmetric organotellurides as potent antioxidants and building blocks of protein conjugates
- [10] A fiber asymmetric supercapacitor based on FeOOH/PPy on carbon fibers as an anode electrode with high volumetric energy density for wearable applications†










